3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile
Description
3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile is a biphenyl derivative featuring a carbonitrile group at position 2, an amino group at position 3, and a trifluoromethoxy (-OCF₃) substituent at the 3' position of the biphenyl scaffold. The trifluoromethoxy group confers electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions with biological targets .
Properties
IUPAC Name |
2-amino-6-[3-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-10-4-1-3-9(7-10)11-5-2-6-13(19)12(11)8-18/h1-7H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWQZCBGMKTEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to biphenyl carbonitrile derivatives with varying substituents (Table 1). Key differences arise from the electronic and steric effects of substituents:
Table 1: Structural and Physicochemical Comparison
- Trifluoromethoxy vs. However, both groups enhance lipophilicity, favoring membrane permeability .
- Chloro vs. Methoxy : The electron-withdrawing -Cl (4'-position) reduces electron density on the biphenyl core compared to the electron-donating -OCH₃ (3'-position), affecting reactivity in cross-coupling reactions .
Stability and Reactivity
Biological Activity
3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- IUPAC Name : 3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile
- Molecular Formula : C14H10F3N2O
- Molecular Weight : 284.24 g/mol
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved bioavailability and potency. Fluorinated compounds often exhibit unique interactions with biological targets due to the electronegative nature of fluorine, which can influence binding affinity and selectivity.
Anticancer Activity
Recent studies have indicated that 3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile exhibits significant anticancer properties. Specifically, it has shown efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays reveal that the compound exhibits an EC50 value of approximately 2.1 μM against these cell lines, suggesting moderate potency in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective activity against:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethoxy group is crucial for enhancing the compound's biological activity. Comparative studies with non-fluorinated analogs show that this modification increases potency significantly—up to five-fold in some cases . The SAR indicates that:
- Fluorine Substitution : Increases binding affinity to target proteins.
- Amino Group : Contributes to hydrogen bonding interactions with biological targets.
Case Studies
-
Case Study on Breast Cancer :
A study evaluated the efficacy of 3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile in MCF-7 cells. Results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. -
Case Study on Antimicrobial Efficacy :
In a separate study, the compound was tested against a panel of bacterial pathogens. It demonstrated superior activity compared to standard antibiotics like ciprofloxacin, especially against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
